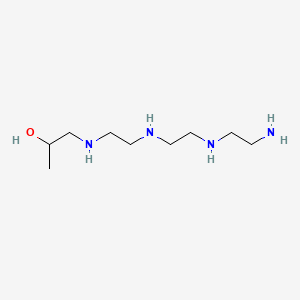
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol is an organic compound that belongs to the class of alkanolamines. This compound is characterized by the presence of multiple amino groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is commonly used in the synthesis of other complex molecules and has significant applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol typically involves the reaction of 2-aminoethanol with ethylenediamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions, where the amino groups of ethylenediamine react with the hydroxyl group of 2-aminoethanol. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product. The compound is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also act as a chelating agent, binding to metal ions and influencing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure with fewer amino groups.
N,N-bis(2-aminoethyl)ethylenediamine: Contains multiple amino groups but lacks the hydroxyl group.
Tris(2-aminoethyl)amine: Known for its use in the preparation of polyimines.
Uniqueness
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol is unique due to its combination of multiple amino groups and a hydroxyl group, which provides it with versatile reactivity and a wide range of applications in different fields.
Propriétés
Numéro CAS |
29513-72-2 |
|---|---|
Formule moléculaire |
C9H24N4O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C9H24N4O/c1-9(14)8-13-7-6-12-5-4-11-3-2-10/h9,11-14H,2-8,10H2,1H3 |
Clé InChI |
GKCQLFULQJJWIF-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCNCCNCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


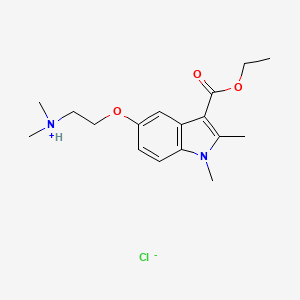
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)

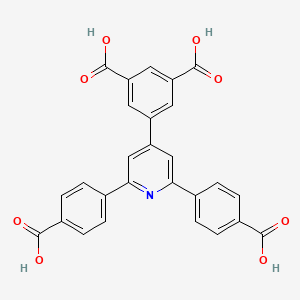
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
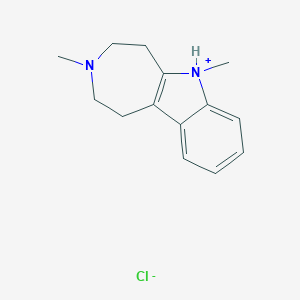
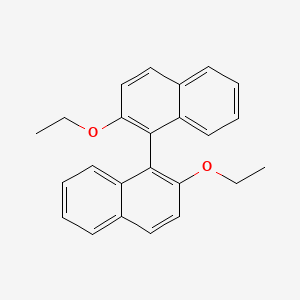

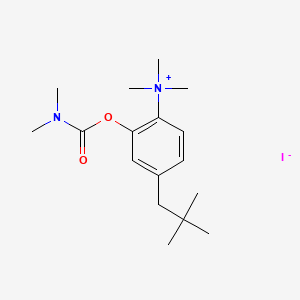
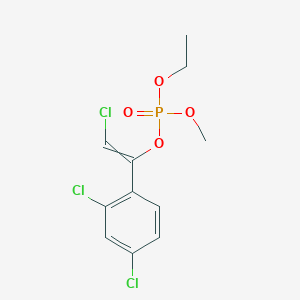

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)

